molecular formula C25H24ClN3O2S B214811 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

Katalognummer B214811
Molekulargewicht: 466 g/mol
InChI-Schlüssel: PNWLWZBNCRXRID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide, also known as BCT-197, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor that selectively targets the oncogenic transcription factor STAT3, which plays a crucial role in the development and progression of various types of cancer.

Wirkmechanismus

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide selectively targets the oncogenic transcription factor STAT3, which is overexpressed in many types of cancer. STAT3 plays a crucial role in promoting cancer cell survival, proliferation, and metastasis. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to inhibit the expression of various genes involved in cancer cell survival, proliferation, and metastasis. In addition, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to cancer cells, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide is its selectivity for STAT3, which reduces the risk of off-target effects and toxicity. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one of the limitations of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation and delivery of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide for clinical use.

Zukünftige Richtungen

There are several future directions for the research and development of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide. One potential direction is to investigate the efficacy of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore the potential of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide in the treatment of other diseases that involve STAT3 signaling, such as autoimmune disorders and inflammatory diseases. Further studies are also needed to optimize the formulation and delivery of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide for clinical use, and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with 2-(4-benzoyl-1-piperazinyl)aniline in the presence of a catalyst such as palladium acetate. The resulting product is then treated with acetic anhydride to form the final compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

Produktname

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide

Molekularformel

C25H24ClN3O2S

Molekulargewicht

466 g/mol

IUPAC-Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C25H24ClN3O2S/c26-20-10-12-21(13-11-20)32-18-24(30)27-22-8-4-5-9-23(22)28-14-16-29(17-15-28)25(31)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,27,30)

InChI-Schlüssel

PNWLWZBNCRXRID-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.